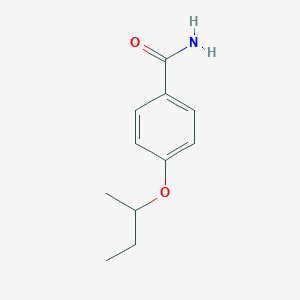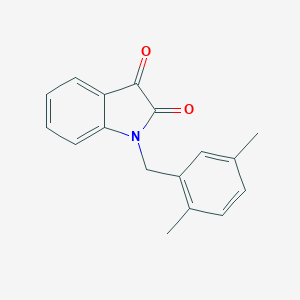
1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione” is a derivative of indole, a heterocyclic compound . The indole structure is a versatile and common nitrogen-based heterocyclic scaffold, frequently used in the synthesis of various organic compounds . It’s important to note that the exact compound you’re asking about doesn’t seem to have a lot of specific information available.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Aplicaciones Científicas De Investigación
Versatile Synthesis and Biological Activities
1-(2,5-Dimethylbenzyl)-1H-indole-2,3-dione, a derivative of isatins (1H-indole-2,3-dione), is recognized for its versatility in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are crucial in drug synthesis. Isatins, including its derivatives, are found in mammalian tissues and play a role in modulating biochemical processes. The synthesis capabilities and biological properties of isatins have been extensively reviewed, highlighting their importance in organic synthesis and potential pharmacological applications (Garden & Pinto, 2001).
Serine Protease Inhibition
Compounds derived from indole-2,3-dione, similar to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been shown to inhibit serine proteases like human leukocyte elastase (HLE) and chymotrypsin. This inhibition is vital in understanding and potentially treating inflammatory and other related diseases (Player et al., 1994).
Anticorrosion and Antibacterial Properties
1-(Morpholinomethyl)indoline-2,3-dione, a closely related compound, has demonstrated significant anticorrosion and antibacterial properties. Such compounds containing functional electronegative groups and aromatic rings are efficient as inhibitors against metal corrosion. This property is essential in industrial applications to prevent metal degradation (Yanhong Miao, 2014).
Chemical Sensor for Metal Ions
1H-indole-2,3-dione compounds, related to 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, have been used as chemical sensors for metal ions like Fe3+ due to their amide and carbonyl functional groups. Their ability to bind and chelate metal ions makes them valuable in detecting and quantifying metal ion concentrations in various settings (Fahmi et al., 2019).
Antimicrobial and Antioxidant Activities
Indole-2,3-dione derivatives have been found to possess antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents and additives in various industries, highlighting the compound's potential in medicinal chemistry (Ramadan et al., 2019).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOWZWAVCUMFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B346049.png)
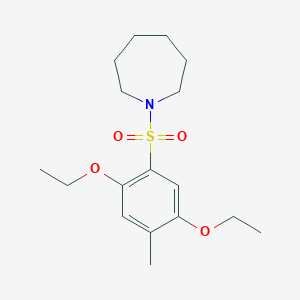
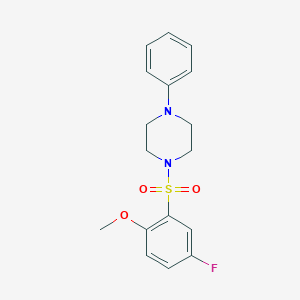
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)
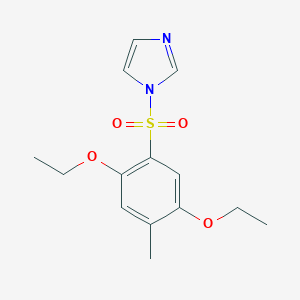
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)
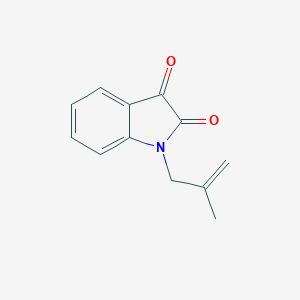
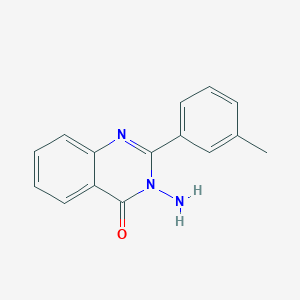
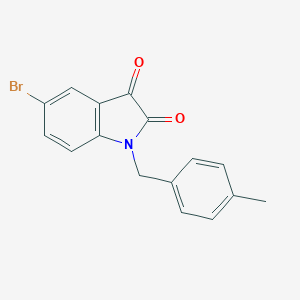
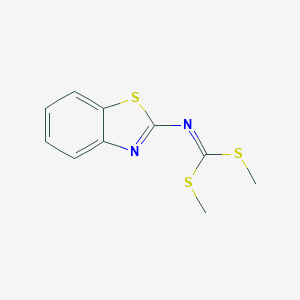
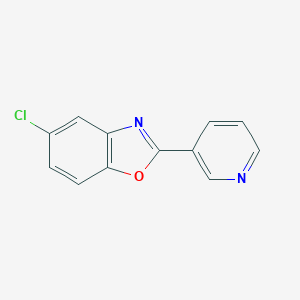
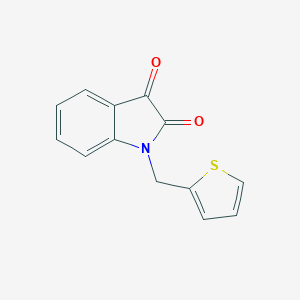
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
